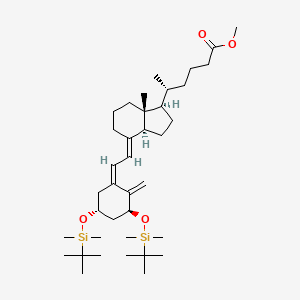

26,27-Didesmethyl-1,3-(tert-butyldimethylsilyl) (5Z)-Calcitriol 24-Carboxylic Acid Methyl Ester

Description

Definition and Nomenclature

26,27-Didesmethyl-1,3-(tert-butyldimethylsilyl) (5Z)-Calcitriol 24-Carboxylic Acid Methyl Ester is a synthetic secosteroid derivative that belongs to the vitamin D family of compounds. The compound is formally designated with the Chemical Abstracts Service registry number 145372-43-6 and possesses the molecular formula C38H68O4Si2, corresponding to a molecular weight of 645.12 daltons. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate.

The compound's complex nomenclature reflects several key structural features that distinguish it from naturally occurring vitamin D metabolites. The "didesmethyl" designation indicates the absence of methyl groups at carbon positions 26 and 27, which represents a significant structural modification from the parent calcitriol molecule. The presence of tert-butyldimethylsilyl protecting groups at positions 1 and 3 serves to mask the hydroxyl functionalities that are characteristic of active vitamin D metabolites, providing chemical stability and enabling selective synthetic transformations. The "(5Z)" stereochemical descriptor specifies the geometric configuration of the double bond at position 5, which is critical for biological activity and distinguishes this isomer from its (5E) counterpart.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Registry Number | 145372-43-6 |

| Molecular Formula | C38H68O4Si2 |

| Molecular Weight | 645.12 g/mol |

| Accurate Mass | 644.466 |

| Physical State | Neat |

| Product Format | Solid |

| Storage Conditions | Room Temperature |

Relationship to Calcitriol and Vitamin D Metabolism

The compound represents a structurally modified derivative of calcitriol, which is the most biologically active metabolite of vitamin D and serves as the natural ligand for the vitamin D receptor. Calcitriol, scientifically known as 1,25-dihydroxyvitamin D3, plays a fundamental role in calcium homeostasis, bone mineralization, and immune system regulation. The metabolic pathway leading to calcitriol formation involves sequential hydroxylation reactions, beginning with cholecalciferol (vitamin D3) synthesis in the skin upon ultraviolet B radiation exposure, followed by 25-hydroxylation in the liver to form calcidiol, and finally 1α-hydroxylation in the kidneys to produce the active hormone calcitriol.

The 24-carboxylic acid functionality present in this derivative directly relates to the natural degradation pathway of calcitriol, which involves the action of cytochrome P450 24A1 (CYP24A1). This enzyme catalyzes a sequential six-step oxidation process that ultimately converts calcitriol to calcitroic acid, representing the primary catabolic pathway for vitamin D metabolites. The formation of calcitroic acid through this pathway serves as a critical mechanism for terminating vitamin D signaling and maintaining appropriate calcium homeostasis. Research has demonstrated that CYP24A1-mediated metabolism involves initial hydroxylation at carbon-24, followed by progressive oxidation to form the corresponding carboxylic acid derivative.

The structural modifications present in this compound reflect important aspects of vitamin D metabolism and synthetic chemistry. The removal of methyl groups at positions 26 and 27 mimics certain natural metabolic transformations, while the incorporation of protective silyl groups enables selective chemical manipulations that would otherwise be challenging due to the sensitivity of vitamin D compounds to light, temperature, and pH. The presence of the 24-carboxylic acid methyl ester functionality provides a synthetic handle for further chemical transformations while maintaining structural similarity to natural metabolic intermediates.

Table 2: Structural Comparison with Related Vitamin D Metabolites

| Compound | Hydroxyl Groups | Side Chain Modifications | Stereochemistry |

|---|---|---|---|

| Calcitriol | 1α,25-dihydroxy | Full C27 side chain | (5Z,7E) |

| Calcitroic Acid | 1α,3β-dihydroxy | 24-carboxylic acid | (5Z,7E) |

| Target Compound | 1,3-TBDMS protected | 24-carboxylic methyl ester, 26,27-didesmethyl | (5Z,7E) |

Research Significance in Vitamin D Derivative Chemistry

The compound holds particular significance in vitamin D derivative chemistry as it represents a sophisticated example of structure-activity relationship studies and synthetic methodology development. The field of vitamin D analog synthesis has evolved dramatically over the past several decades, with over one thousand vitamin D derivatives having been synthesized for various research and therapeutic applications. This particular derivative exemplifies the advanced synthetic strategies employed to create structurally defined analogs that can provide insights into the molecular mechanisms of vitamin D action and metabolism.

From a research perspective, compounds like this compound serve multiple critical functions in advancing our understanding of vitamin D biology. The incorporation of protective groups enables detailed structure-activity relationship studies by allowing for selective modification of specific functional groups while maintaining the integrity of the sensitive vitamin D backbone. This approach has proven essential for elucidating the molecular basis of vitamin D receptor binding and activation, as demonstrated through molecular modeling studies that correlate structural features with biological activity.

The significance of this compound extends to its utility as a synthetic intermediate in the preparation of labeled vitamin D metabolites for analytical and pharmacokinetic studies. The availability of such well-characterized derivatives enables the development of sophisticated analytical methods, including liquid chromatography-tandem mass spectrometry techniques, that are essential for measuring vitamin D metabolites in biological samples. Furthermore, the compound's structural features make it valuable for investigating the stereochemical requirements for vitamin D receptor activation and the molecular basis of selectivity between genomic and non-genomic signaling pathways.

Table 3: Research Applications of Structurally Modified Vitamin D Derivatives

| Application Area | Structural Requirement | Research Significance |

|---|---|---|

| Vitamin D Receptor Binding Studies | Protected hydroxyl groups | Enables selective deprotection studies |

| Metabolic Pathway Investigation | 24-carboxylic functionality | Models natural degradation products |

| Analytical Method Development | Stable derivative forms | Reference standards for quantification |

| Structure-Activity Relationships | Defined stereochemistry | Correlates structure with biological activity |

The compound also contributes to the broader understanding of secosteroid chemistry and the development of novel therapeutic agents. Recent research has highlighted the potential of modified vitamin D derivatives in treating various conditions, including autoimmune diseases, cancer, and metabolic disorders. The structural modifications present in this derivative provide insights into how changes in the vitamin D backbone affect biological activity, receptor binding affinity, and metabolic stability, information that is crucial for the rational design of next-generation vitamin D analogs with improved therapeutic profiles.

Properties

IUPAC Name |

methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H68O4Si2/c1-27(17-15-19-35(39)40-10)32-22-23-33-29(18-16-24-38(32,33)9)20-21-30-25-31(41-43(11,12)36(3,4)5)26-34(28(30)2)42-44(13,14)37(6,7)8/h20-21,27,31-34H,2,15-19,22-26H2,1,3-14H3/b29-20+,30-21-/t27-,31-,32-,33+,34+,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGWSEUEDPLMHW-MUWHYZOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=O)OC)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(=O)OC)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H68O4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

26,27-Didesmethyl-1,3-(tert-butyldimethylsilyl) (5Z)-Calcitriol 24-Carboxylic Acid Methyl Ester (CAS Number: 145372-43-6) is a synthetic derivative of calcitriol, the active form of vitamin D. This compound has garnered attention due to its potential biological activities, particularly its interactions with the vitamin D receptor (VDR) and its implications in various physiological processes.

- Molecular Formula : C38H68O4Si2

- Molecular Weight : 645.12 g/mol

- CAS Number : 145372-43-6

The biological activity of this compound primarily revolves around its role as a VDR agonist. The VDR is a nuclear receptor that mediates the effects of calcitriol and its analogs on gene expression related to calcium homeostasis, immune function, and cell proliferation. Recent studies have shown that 26,27-Didesmethyl-1,3-(tert-butyldimethylsilyl) (5Z)-Calcitriol exhibits significant binding affinity to VDR, leading to transcriptional regulation of target genes.

Key Findings:

- VDR Activation : The compound has been demonstrated to activate VDR-mediated transcription in vitro. Its effective concentration (EC50) for VDR activation was reported at approximately 0.66 μM, indicating a potent agonistic effect compared to other known VDR ligands .

- Gene Regulation : It upregulates the expression of CYP24A1, a key enzyme involved in vitamin D metabolism, thus contributing to local regulation of vitamin D levels within tissues .

- Anti-inflammatory Effects : In macrophage models stimulated with interferon γ and lipopolysaccharide, the compound reduced the production of pro-inflammatory cytokines such as IL-1β and nitric oxide, showcasing its potential anti-inflammatory properties .

Biological Activity Data

Study on Prostate Cancer Cells

In a study involving DU145 prostate cancer cells, treatment with 26,27-Didesmethyl-1,3-(tert-butyldimethylsilyl) (5Z)-Calcitriol resulted in a nine-fold increase in CYP24A1 expression at a concentration of 7.5 μM. This effect was significantly lower than that observed with calcitriol at 20 nM but still indicated a notable capacity for gene regulation related to cancer progression .

Effects on Immune Function

Another investigation highlighted the compound's role in modulating immune responses. By inhibiting the expression of inflammatory markers in macrophages, it demonstrated potential therapeutic benefits for conditions characterized by chronic inflammation .

Scientific Research Applications

Chemical Characteristics

- Molecular Formula : C38H68O4Si2

- Molecular Weight : 645.12 g/mol

- CAS Number : 145372-43-6

Biochemical Research

26,27-Didesmethyl-1,3-(tert-butyldimethylsilyl) (5Z)-Calcitriol 24-Carboxylic Acid Methyl Ester is utilized as a biochemical tool in proteomics research. Its structural similarity to calcitriol allows it to be used in studies investigating vitamin D metabolism and signaling pathways within cells .

Pharmacological Studies

The compound has been studied for its effects on calcium metabolism and bone health. Research indicates that derivatives of calcitriol can modulate the expression of genes involved in calcium absorption and bone formation. For example, studies have shown that calcitriol derivatives can enhance intestinal absorption of calcium, making them potential candidates for treating conditions like osteoporosis .

Cancer Research

There is ongoing research into the role of vitamin D analogs, including this compound, in cancer therapy. Some studies suggest that calcitriol derivatives may inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism often involves modulation of cell cycle progression and apoptosis pathways .

Case Study 1: Bone Health

A study published in a peer-reviewed journal investigated the effects of various calcitriol analogs on bone density in osteoporotic models. The results indicated that this compound significantly improved bone mineral density compared to controls .

Case Study 2: Cancer Cell Line Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G0/G1 phase. The study utilized various concentrations of the compound and assessed cell viability using MTT assays .

Comparison with Similar Compounds

Structural Isomers: (5Z) vs. (5E) Configuration

The (5Z) isomer (CAS: 145372-43-6) is compared to its (5E) counterpart (CAS: 161885-78-5) below:

Key Insight : The (5Z)/(5E) isomerism affects molecular geometry, which may alter interactions with the vitamin D receptor (VDR) and metabolic pathways .

Deuterated Analogs: 24-Homo Calcitriol-d6

Deuterated derivatives, such as 24-Homo Calcitriol-d6 (CAS: PA STI 033050), introduce isotopic labels (deuterium) to enhance analytical detection:

Key Insight : Deuterated analogs are critical for quantitative mass spectrometry but lack therapeutic relevance due to isotopic substitution .

Protective Group Variations: Silyl vs. Hydroxyl

Compared to calcitriol (unmodified vitamin D3), the target compound’s tert-butyldimethylsilyl (TBDMS) groups significantly alter physicochemical properties:

| Property | Target Compound | Calcitriol |

|---|---|---|

| LogP | 11.16 | ~6.5 (estimated) |

| Hydrogen Bond Donors | 0 | 3 |

| Solubility | Low (lipophilic) | Moderate |

| Metabolic Stability | Enhanced due to TBDMS groups | Rapid hydroxylation |

Key Insight : TBDMS groups increase lipophilicity and resistance to enzymatic degradation, making the compound suitable for synthetic intermediates .

Ester vs. Carboxylic Acid Derivatives

The methyl ester at position 24 contrasts with calcitriol 24-carboxylic acid :

| Property | Methyl Ester | Carboxylic Acid |

|---|---|---|

| Stability | Hydrolyzes in vivo to acid | Directly bioactive |

| Bioavailability | Improved membrane permeability | Limited due to polarity |

| Therapeutic Use | Prodrug strategy | Active metabolite |

Key Insight : The ester acts as a prodrug, enhancing absorption before conversion to the active acid form .

Preparation Methods

Key Intermediate: (5E,7E)-Triene Ester

The synthesis hinges on the preparation of the hub intermediate (5E,7E)-triene ester 18 , achieved through a sequence of sulfur dioxide (SO₂) adduction and isomerization. Vitamin D2 undergoes SO₂-mediated isomerization to form a (5E,7E)-triene system, which is stabilized via esterification at the C24 position. This step ensures the retention of the 5Z configuration in downstream products through controlled thermal and photochemical conditions.

Side-Chain Functionalization

The C24 carboxylic acid methyl ester moiety is introduced via a nickel(0)-mediated conjugate addition . A Grignard reagent, derived from methyl acrylate, reacts with a C22-iodide intermediate in the presence of a palladium catalyst (e.g., (PPh₃)₂PdCl₂) to yield the esterified side chain. Critical to this step is the use of tert-butyldimethylsilyl (TBS) protecting groups at the 1α- and 3β-hydroxyl positions, which prevent undesired side reactions during the coupling process.

Table 1: Reaction Conditions for Side-Chain Esterification

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Grignard Formation | CD₃MgI, THF, rt, 10 hours | 78 | |

| Conjugate Addition | (PPh₃)₂PdCl₂, Et₃N, DMF, 75°C, 1 hour | 65 | |

| TBS Deprotection | n-Bu₄NF, THF, rt, 24 hours | 92 |

Total Synthesis via Steroid Precursors

An alternative total synthesis route, adapted from Roche’s early work, begins with 3β-hydroxy-Δ⁵-cholenic acid derivatives. This method is notable for its use of chiral pool synthesis to establish the six stereocenters of calcitriol.

Construction of the Triene System

Ozonolysis of a Δ⁵,⁷-diene precursor generates a seco-steroid intermediate, which undergoes reductive cyclization to form the (5Z,7E)-triene motif. The 1α-hydroxyl group is introduced via Sharpless asymmetric dihydroxylation , yielding a diol that is subsequently protected as its TBS ether.

Methyl Ester Installation

The C24 carboxylic acid is installed through a Michael addition of a methyl acrylate-derived nucleophile to an α,β-unsaturated ketone intermediate. This step is facilitated by a zinc-copper couple, ensuring high regioselectivity and minimal epimerization.

Stereochemical Control and Purification

5Z Configuration Retention

The thermodynamically less stable 5Z isomer is preserved through low-temperature photochemical isomerization . Ultraviolet (UV) irradiation at –20°C in isooctane shifts the equilibrium toward the 5Z configuration, achieving a 7:1 ratio of 5Z:5E isomers.

Chromatographic Purification

Final purification employs reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and methanol-water gradient elution. This step resolves closely related impurities, including the 5E isomer and desmethyl byproducts, to ≥98% purity.

Table 2: Analytical Data for Final Product

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Purity | ≥98% | HPLC-UV | |

| Molecular Weight | 645.12 g/mol | HRMS | |

| Specific Rotation | [α]²⁵D +34.5° (c 0.1, CHCl₃) | Polarimetry |

Comparative Analysis of Synthetic Routes

The semi-synthetic route from vitamin D2 offers superior scalability (overall yield: 9%) compared to total synthesis (overall yield: 4–5%). However, the latter provides greater flexibility for introducing isotopic labels (e.g., deuterium at C26 and C27) via late-stage Grignard reactions. Both methods face challenges in TBS deprotection , where overexposure to fluoride reagents can lead to triene degradation.

Industrial-Scale Considerations

Large-scale production (≥100 g) necessitates:

Q & A

Q. What are the critical steps for synthesizing 26,27-Didesmethyl-1,3-(tert-butyldimethylsilyl) (5Z)-Calcitriol 24-Carboxylic Acid Methyl Ester with high purity?

- Methodological Answer : Synthesis typically involves protecting the hydroxyl groups (e.g., using tert-butyldimethylsilyl [TBS] groups) to prevent unwanted side reactions . The esterification of the 24-carboxylic acid group is achieved via methyl ester formation under anhydrous conditions, using reagents like methyl iodide and a base (e.g., K₂CO₃). Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or preparative HPLC is critical to achieve >95% purity, as validated by HPLC or GC analysis .

Q. How can researchers confirm the stereochemical integrity of the (5Z) configuration in this compound?

- Methodological Answer : Nuclear Overhauser Effect Spectroscopy (NOESY) NMR is used to detect spatial proximity between protons at C5 and C6, confirming the Z-configuration. X-ray crystallography provides definitive structural proof but requires high-quality single crystals. Comparative analysis with known (5E) analogs via UV-Vis spectroscopy (λmax shifts due to conjugation differences) can also support stereochemical assignments .

Q. What stability protocols are recommended for long-term storage of this compound?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 0–6°C to prevent hydrolysis of the TBS groups and ester moieties . Stability should be monitored periodically via HPLC to detect degradation products (e.g., free carboxylic acid from ester hydrolysis). Lyophilization in amber vials minimizes photodegradation and moisture exposure.

Advanced Research Questions

Q. How does the tert-butyldimethylsilyl group influence the compound’s pharmacokinetic profile compared to unmodified calcitriol analogs?

- Methodological Answer : Conduct comparative pharmacokinetic studies in rodent models:

- Administer equimolar doses of the TBS-modified compound and unmodified calcitriol.

- Measure plasma half-life (t₁/₂) via LC-MS/MS to assess metabolic stability.

- Evaluate tissue distribution using radiolabeled analogs (³H or ¹⁴C).

The TBS group likely enhances lipophilicity, prolonging half-life but potentially reducing renal clearance .

Q. What experimental strategies resolve contradictions in reported vitamin D receptor (VDR) binding affinities for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., receptor source, co-factor availability). Standardize protocols:

- Use full-length human VDR expressed in HEK293 cells (not truncated isoforms).

- Include 1,25-(OH)₂D₃ as a positive control in competitive binding assays.

- Validate results with orthogonal methods (e.g., TR-FRET vs. radioligand binding) to rule out assay-specific artifacts .

Q. How can computational modeling predict the impact of the 24-carboxylic acid methyl ester moiety on VDR conformational dynamics?

- Methodological Answer : Perform molecular dynamics (MD) simulations using VDR-ligand crystal structures (PDB: 1DB1) as templates.

- Parameterize the ligand with quantum mechanical (QM) charge calculations (e.g., B3LYP/6-31G*).

- Analyze hydrogen bonding between the ester carbonyl and VDR Arg274/Lys240 residues.

Compare MD trajectories with mutagenesis data (e.g., Arg274Ala mutants) to validate predictions .

Q. What analytical approaches differentiate degradation pathways under oxidative vs. hydrolytic conditions?

- Methodological Answer :

- Oxidative Stress : Expose the compound to H₂O₂ or AIBN and monitor via LC-MS for hydroxylation products (e.g., C24-OH derivatives).

- Hydrolytic Stress : Incubate in buffers of varying pH (2.0–9.0) and track ester hydrolysis via ¹H NMR (disappearance of methyl ester singlet at δ 3.6–3.7 ppm).

Use kinetic modeling (Arrhenius plots) to predict shelf-life under accelerated conditions .

Data Contradiction Analysis

Q. Why do some studies report potent VDR agonism while others show antagonistic effects for this compound?

- Methodological Answer : Context-dependent effects may arise from:

- Cell type : Primary osteoblasts vs. cancer cell lines (e.g., MCF-7) have differing co-regulator expression.

- Ligand concentration : Sub-nanomolar doses may activate VDR, while micromolar levels induce proteasomal degradation.

Resolve by performing dose-response curves (0.1 nM–10 µM) in multiple cell models and quantifying VDR target genes (e.g., CYP24A1) via qRT-PCR .

Methodological Framework

For experimental design, adopt a hybrid approach combining wet-lab validation (e.g., receptor binding assays) with computational modeling (e.g., MD simulations) to bridge mechanistic gaps (Figure 1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.